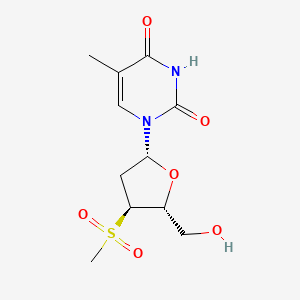

Thymidine, 3'-deoxy-3'-(methylsulfonyl)-

Description

Overview of Nucleoside Analogs and Their Significance in Biochemical Research

Nucleoside analogs are synthetic compounds that mimic natural nucleosides, the fundamental units of DNA and RNA. A natural nucleoside consists of a nitrogenous base (adenine, guanine, cytosine, thymine (B56734), or uracil) linked to a five-carbon sugar (deoxyribose in DNA, ribose in RNA). In the cellular environment, these nucleosides are phosphorylated to become nucleotides, which then serve as the precursors for DNA and RNA synthesis.

The significance of nucleoside analogs in biochemical research is vast. They are invaluable for elucidating the mechanisms of enzymes involved in nucleic acid metabolism. nih.gov By designing analogs with specific modifications, researchers can probe the active sites of polymerases, kinases, and other enzymes, gaining insight into their function and substrate specificity. Furthermore, these analogs can be used to interrupt the replication of viruses or the proliferation of cancer cells, which often rely on rapid nucleic acid synthesis. nih.gov The incorporation of a modified nucleoside can lead to the termination of the growing DNA or RNA chain, a key mechanism behind their therapeutic effects. rsc.org

Historical Context of Thymidine (B127349) Derivatives in Antiviral and Anticancer Research

Thymidine, as a key component of DNA, has been a primary target for the development of nucleoside analogs. The history of thymidine derivatives in medicine is marked by several groundbreaking discoveries.

One of the earliest successes was 5-iodo-2'-deoxyuridine (Idoxuridine) , a thymidine analog developed in the late 1950s. mdpi.com Initially synthesized as a potential anticancer agent, it was later found to have significant antiviral activity against herpes simplex virus, heralding the dawn of antiviral chemotherapy. mdpi.comnih.gov

A pivotal moment in antiviral research came with the synthesis of 3'-azido-3'-deoxythymidine (AZT, Zidovudine) . Originally synthesized in the 1960s as a potential anticancer drug, its profound impact was realized in the 1980s with the emergence of the HIV/AIDS pandemic. AZT was the first drug approved for the treatment of HIV infection and works by inhibiting the viral reverse transcriptase enzyme. rsc.org The success of AZT spurred the development of a wide array of other nucleoside reverse transcriptase inhibitors (NRTIs), which remain a cornerstone of antiretroviral therapy.

In anticancer research, thymidine analogs have also played a crucial role. For instance, 3'-ethynyl-3'-deoxythymidine has been investigated for its cytotoxic effects. The ability of these analogs to be incorporated into the DNA of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis, is a key therapeutic strategy. medrxiv.org

Specific Focus on 3'-Deoxy Modifications and Their Impact on Biological Activity

The 3'-hydroxyl group of the deoxyribose sugar is of paramount importance in DNA synthesis. It is this group that forms a phosphodiester bond with the 5'-phosphate of the incoming nucleotide, allowing the DNA chain to elongate. scienceopen.com Modifications at the 3'-position of the deoxyribose ring are therefore a highly effective strategy for creating potent inhibitors of DNA synthesis.

By replacing the 3'-hydroxyl group with a different chemical moiety, the natural process of chain elongation is blocked. This is the fundamental mechanism of action for many "chain-terminating" nucleoside analogs. For example, in 3'-azido-3'-deoxythymidine (AZT) , the 3'-hydroxyl is replaced by an azido (B1232118) group. Once AZT is incorporated into a growing DNA chain, the absence of the 3'-hydroxyl prevents the addition of the next nucleotide, thus terminating replication.

Another example is 3'-amino-3'-deoxythymidine , which has demonstrated antineoplastic activity. Its triphosphate form acts as a competitive inhibitor of DNA polymerase. nih.gov Similarly, 3'-deoxy-3'-fluoroadenosine has shown broad-spectrum antiviral activity against flaviviruses. nih.govnih.gov These examples underscore the principle that even small modifications at the 3'-position can have profound biological consequences.

The table below summarizes some key 3'-modified deoxythymidine analogs and their primary biological activities.

| Compound Name | 3'-Modification | Primary Biological Activity |

| 3'-azido-3'-deoxythymidine (AZT) | Azido (-N3) | Antiviral (HIV) |

| 3'-amino-3'-deoxythymidine | Amino (-NH2) | Anticancer |

| 3'-deoxy-3'-fluoroadenosine | Fluoro (-F) | Antiviral (Flaviviruses) |

Rationale for Investigating Sulfur-Containing Substitutions at the 3'-Position of Thymidine

The introduction of sulfur into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. In the context of nucleoside analogs, sulfur-containing modifications have been explored to create novel therapeutic agents.

The rationale for investigating sulfur-containing substitutions at the 3'-position of thymidine is multifold. The replacement of the 3'-oxygen with sulfur to create a 3'-thio-nucleoside has been shown to be a viable strategy. These 3'-S-phosphorothiolate linkages in oligonucleotides have been used to probe the mechanisms of nucleic acid biochemistry. nih.gov

The synthesis of related compounds, such as 3'-deoxy-3'-(fluoromethylsulfonyl)-substituted 3'-deoxythymidine (B150655) , has been reported, indicating the chemical feasibility of introducing such groups. rsc.org The exploration of these sulfur-containing analogs represents a promising avenue for the development of new antiviral and anticancer agents with potentially novel mechanisms of action and improved therapeutic profiles.

Structure

3D Structure

Properties

CAS No. |

127682-53-5 |

|---|---|

Molecular Formula |

C11H16N2O6S |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfonyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6S/c1-6-4-13(11(16)12-10(6)15)9-3-8(20(2,17)18)7(5-14)19-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |

InChI Key |

DIDUXONFNVPUPK-HRDYMLBCSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S(=O)(=O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S(=O)(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 3 Deoxy 3 Methylsulfonyl Thymidine

Retrosynthetic Analysis of the Methylsulfonyl Moiety

A retrosynthetic analysis of 3'-deoxy-3'-(methylsulfonyl)thymidine provides a logical roadmap for its synthesis. The primary disconnection is the carbon-sulfur bond at the 3'-position. This leads back to two key synthons: an activated thymidine (B127349) derivative with a suitable leaving group at the 3'-position and a nucleophilic methyl sulfur species.

The methylsulfonyl group itself is typically prepared by the oxidation of a more nucleophilic sulfur precursor. Therefore, a functional group interconversion (FGI) is the first logical retrosynthetic step, taking the target methylsulfonyl compound back to a 3'-deoxy-3'-(methylthio)thymidine intermediate. This thioether is a common precursor in the synthesis of sulfones due to the well-established methods for its oxidation.

The next disconnection breaks the C3'-S bond of the thioether intermediate. This step points to a nucleophilic substitution reaction (SN2) as the key bond-forming step. The required synthons are a thymidine electrophile, activated at the 3'-position with a good leaving group (LG), and a methylthiolate nucleophile (CH₃S⁻).

Classical and Contemporary Synthetic Routes to 3'-Deoxy-3'-(methylsulfonyl)-thymidine

The forward synthesis based on the retrosynthetic analysis involves a multi-step sequence that leverages well-established reactions in nucleoside chemistry. The process starts with a commercially available thymidine and requires careful protection and activation to achieve the desired transformation at the 3'-position.

The initial step in the synthesis is the selective protection of the primary 5'-hydroxyl group of thymidine. This is crucial to prevent its participation in subsequent reactions intended for the secondary 3'-hydroxyl group. umich.edu A common and effective protecting group for this purpose is the acid-labile 4,4'-dimethoxytrityl (DMT) group, which is installed by reacting thymidine with DMT-Cl in the presence of a base like pyridine (B92270).

With the 5'-position blocked, the 3'-hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. Sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs), are excellent choices because they are highly reactive towards SN2 displacement. nih.gov The conversion is typically achieved by treating the 5'-O-DMT-thymidine with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This reaction forms 5'-O-DMT-3'-O-mesyl-thymidine, activating the 3'-position for the subsequent displacement step. Importantly, the formation of the mesylate occurs with retention of configuration at the C3' carbon. nih.gov

Table 1: Activation of the 3'-Hydroxyl Group

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Thymidine | DMT-Cl, Pyridine | 5'-O-DMT-thymidine | Selectively protect the 5'-hydroxyl group. |

Once the 3'-position is activated, the key C-S bond can be formed via an SN2 reaction. A suitable sulfur nucleophile, such as sodium methylthiolate (NaSMe), is used to displace the mesylate leaving group. Thiols and their conjugate bases are potent nucleophiles, making this displacement efficient. The reaction is typically carried out in a polar aprotic solvent like DMF or THF to solvate the cation and enhance the nucleophilicity of the thiolate anion. This step yields 5'-O-DMT-3'-deoxy-3'-(methylthio)thymidine. As a classic SN2 reaction, this displacement proceeds with a complete inversion of stereochemistry at the C3' center.

The final functional group transformation is the oxidation of the methylthio group to the target methylsulfonyl group. This oxidation is generally performed in a controlled, stepwise manner.

Oxidation to Methylsulfinyl : A mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperature or sodium periodate (B1199274) (NaIO₄), can be used to convert the 3'-methylthio ether into the corresponding 3'-methylsulfinyl (sulfoxide) derivative. This reaction introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers.

Oxidation to Methylsulfonyl : A stronger oxidizing agent, or an excess of a milder one (e.g., >2 equivalents of m-CPBA or H₂O₂), is then used to oxidize the sulfoxide (B87167) to the final sulfone (methylsulfonyl) group. A common and powerful reagent for this transformation is Oxone® (potassium peroxymonosulfate), which provides a clean and efficient oxidation of sulfides or sulfoxides to sulfones.

After the oxidation is complete, the 5'-DMT protecting group can be removed under mild acidic conditions (e.g., dichloroacetic acid or trichloroacetic acid in dichloromethane) to yield the final product, 3'-deoxy-3'-(methylsulfonyl)thymidine.

Table 2: Synthesis of the Target Compound

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 3 | 5'-O-DMT-3'-O-mesyl-thymidine | Sodium methylthiolate (NaSMe) | 5'-O-DMT-3'-deoxy-3'-(methylthio)thymidine | Introduce the methylthio group via SN2 displacement. |

| 4 | 5'-O-DMT-3'-deoxy-3'-(methylthio)thymidine | Oxone® or excess m-CPBA | 5'-O-DMT-3'-deoxy-3'-(methylsulfonyl)thymidine | Oxidize the thioether to the sulfone. |

Stereoselective Synthesis and Diastereomeric Resolution

Control of stereochemistry is paramount in nucleoside synthesis. The natural thymidine possesses a specific stereochemistry at each chiral center of the deoxyribose ring (the ribo configuration). The key stereochemistry-determining step in the proposed synthesis is the nucleophilic displacement of the 3'-mesylate.

This SN2 reaction proceeds with a complete inversion of configuration at the C3' carbon. Therefore, if the starting material is thymidine (which has the ribo configuration), the resulting 3'-substituted product will have the inverted stereochemistry at C3', known as the xylo configuration.

To synthesize the ribo isomer of 3'-deoxy-3'-(methylsulfonyl)thymidine, the synthesis must start from a thymidine derivative where the 3'-hydroxyl group already has the inverted (xylo) configuration. Such a starting material can be prepared from thymidine via an oxidation-reduction sequence or through a double-inversion process (e.g., mesylation followed by displacement with an oxygen nucleophile like acetate, then hydrolysis). Alternatively, a Mitsunobu reaction on the 3'-hydroxyl of 5'-O-DMT-thymidine with a suitable acid can achieve the desired inversion. By starting with this 3'-xylo-epimer, the subsequent SN2 displacement with methylthiolate will invert the center back to the desired ribo configuration in the final product.

Synthesis of Precursors and Intermediates (e.g., 5'-O-benzoyl-3'-deoxy-3'-(methylsulfinyl)thymidine)

The synthesis of 3'-deoxy-3'-(methylsulfonyl)thymidine and its derivatives often relies on the preparation of key precursors and intermediates. A significant intermediate in this context is 5'-O-benzoyl-3'-deoxy-3'-(methylsulfinyl)thymidine. This compound serves as a versatile starting material for introducing various functional groups at the 3'-position of the deoxyribose sugar ring.

Research has demonstrated the synthesis of 3'-deoxy-3'-(fluoromethylthio)thymidine starting from 5'-O-benzoyl-3'-deoxy-3'-(methylsulfinyl)thymidine. rsc.org In this process, the precursor is treated with diethylaminosulfur trifluoride (DAST). The resulting 5'-O-benzoyl-3'-deoxy-3'-(fluoromethylthio)thymidine can then be further modified. For instance, it is used as the starting material for the synthesis of the corresponding sulfoxide (3'-deoxy-3'-(fluoromethylsulfinyl)thymidine) and sulfone (3'-deoxy-3'-(fluoromethylsulfonyl)thymidine). rsc.org The oxidation of the thioether to the sulfoxide and then to the sulfone is a common strategy in this class of compounds. This multi-step synthesis highlights the importance of the initial benzoyl-protected methylsulfinyl precursor in accessing a range of 3'-substituted thymidine analogs. rsc.org

Development of Novel Synthetic Methodologies

The quest for more efficient and selective methods for synthesizing modified nucleosides has led to the development of several novel strategies. These approaches are critical for accessing analogs like 3'-deoxy-3'-(methylsulfonyl)thymidine and its derivatives, which are valuable as research tools.

Anhydro Precursor Approaches for Derivatization

One innovative strategy involves the use of anhydro precursors. Specifically, 3'-sulfonylesters of 2,5'-anhydro-1-(2-deoxy-β-D-threo-pentofuranosyl)thymine have been synthesized and investigated as potential starting materials for nucleophilic substitution reactions. nih.gov The formation of the anhydro bridge conformationally locks the sugar ring, which can influence the reactivity and stereoselectivity of subsequent reactions at the 3'-position.

Researchers have synthesized several of these anhydro precursors with different sulfonyl leaving groups to test their suitability for radiofluorination. nih.gov Although attempts to synthesize 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) from these specific anhydro compounds under the investigated conditions were not successful, the study provides significant insights into the reactivity of these precursors. nih.gov The investigation showed that fluorination occurred at the nitro group of a nosylate (B8438820) precursor rather than the desired 3'-position, and other sulfonate esters were unreactive. nih.gov This research underscores the complexities of reaction design with these constrained systems but also highlights the potential of anhydro precursors for derivatization, provided the reaction conditions are optimized.

Table 1: Synthesized Anhydro Precursors for Derivatization Studies

| Compound ID | Precursor Name | Leaving Group |

|---|---|---|

| 1a | 2,5'-anhydro-1-(2-deoxy-3-methanesulfonyl-β-D-threo-pentofuranosyl)thymine | Methanesulfonyl |

| 1b | 2,5'-anhydro-1-(2-deoxy-3-(4-nitrobenzenesulfonyl)-β-D-threo-pentofuranosyl)thymine | 4-Nitrobenzenesulfonyl (Nosyl) |

| 1c | 2,5'-anhydro-1-(2-deoxy-3-(toluenesulfonyl)-β-D-threo-pentofuranosyl)thymine | Toluenesulfonyl (Tosyl) |

| 1d | 2,5'-anhydro-1-(-2-deoxy-3-(2,2,2-trifluoroethanesulfonyl)-β-D-threo-pentofuranosyl)thymine | 2,2,2-Trifluoroethanesulfonyl |

Data sourced from a study on precursors for [¹⁸F]FLT synthesis. nih.gov

Photoinduced Thiol-Ene Addition in Related Nucleoside Synthesis

A powerful and versatile method that has gained traction in nucleoside chemistry is the photoinduced thiol-ene "click" reaction. rsc.orgresearchgate.net This radical-mediated hydrothiolation provides an efficient and atom-economical route to a wide array of thio-substituted nucleosides. rsc.orgnih.gov The reaction typically involves the addition of a thiol to a carbon-carbon double bond (an ene) on the sugar moiety of a nucleoside, initiated by UV light. researchgate.net

This methodology has been successfully applied to nucleoside enofuranoside derivatives and exomethylene derivatives to produce sugar-modified pyrimidine (B1678525) nucleosides. rsc.org A key finding is that performing the reaction at low temperatures (e.g., -80 °C) can significantly improve both the yield and the diastereoselectivity of the addition. researchgate.net The thiol-ene reaction is recognized for its efficiency and its ability to be performed under mild conditions, sometimes even without a photoinitiator. nih.govrsc.org This approach allows for the rapid introduction of diverse thioether functionalities, which can be further oxidized to the corresponding sulfoxides and sulfones, making it a highly relevant strategy for creating analogs related to 3'-deoxy-3'-(methylsulfonyl)thymidine. rsc.org

Preparation of Labeled Analogs for Mechanistic Studies (e.g., [¹⁸F] or [¹⁹F] derivatives for research probes)

The synthesis of isotopically labeled analogs of nucleosides is crucial for their use as research probes, particularly in non-invasive imaging techniques like Positron Emission Tomography (PET) and in Nuclear Magnetic Resonance (NMR) spectroscopy.

The fluorine-18 (B77423) labeled analog, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), is a well-established PET tracer used to image cellular proliferation in vivo. nih.govnih.gov Its uptake is mediated by thymidine kinase-1, an enzyme upregulated in dividing cells, making [¹⁸F]FLT a valuable tool for cancer research and diagnostics. nih.govresearchgate.net The radiosynthesis of [¹⁸F]FLT has been optimized, with methods based on the [¹⁸F]fluoride displacement of a protected nosylate precursor achieving high radiochemical yields and specific activity. nih.gov Automated synthesis modules have been developed to reliably produce this important research probe. nih.gov

In addition to radioactive labeling with ¹⁸F, stable isotope labeling with fluorine-19 is used to create probes for ¹⁹F NMR studies. nih.gov The synthesis of compounds like 3'-deoxy-3'-(fluoromethylthio)thymidine and its oxidized sulfoxide and sulfone forms introduces a fluorine atom that can be used for such purposes. rsc.org These ¹⁹F-labeled compounds serve as valuable tools for investigating enzyme mechanisms, molecular interactions, and conformation in biological systems without the need for radioactive materials. rsc.orgnih.gov

Table 2: Examples of Labeled Thymidine Analogs for Research

| Labeled Analog | Isotope | Primary Research Application | Key Synthetic Feature | Reference |

|---|---|---|---|---|

| 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) | ¹⁸F | PET imaging of cell proliferation | Nucleophilic substitution with [¹⁸F]fluoride on a protected precursor | nih.gov |

| 3'-Deoxy-3'-(fluoromethylthio)thymidine | ¹⁹F | NMR-based mechanistic studies | Introduction of a fluoromethylthio group | rsc.org |

| 3'-Deoxy-3'-(fluoromethylsulfinyl)thymidine | ¹⁹F | NMR-based mechanistic studies | Oxidation of the corresponding thioether | rsc.org |

| 3'-Deoxy-3'-(fluoromethylsulfonyl)thymidine | ¹⁹F | NMR-based mechanistic studies | Oxidation of the corresponding thioether/sulfoxide | rsc.org |

This table summarizes key labeled analogs and their applications based on published research.

Molecular Mechanisms of Action and Interaction with Cellular Targets

Enzymatic Phosphorylation and Intracellular Activation

The journey of a nucleoside analog from a prodrug to an active inhibitor begins with its phosphorylation. This multi-step enzymatic process is crucial for trapping the molecule within the cell and for its subsequent interaction with DNA polymerases.

Following the initial phosphorylation by TK1, subsequent phosphorylation steps are carried out by other cellular kinases to form the diphosphate (B83284) and ultimately the active triphosphate analog. Thymidine (B127349) Kinase 2 (TK2), a mitochondrial enzyme, also phosphorylates thymidine and its analogs. nih.gov While its primary role is in mitochondrial DNA synthesis, it could potentially contribute to the phosphorylation of Thymidine, 3'-deoxy-3'-(methylsulfonyl)-.

Once the monophosphate is formed, Thymidylate Monophosphate Kinase (TMPK) is responsible for the second phosphorylation, converting the monophosphate to a diphosphate. nih.gov Subsequently, Nucleoside Diphosphate Kinase (NDPK), an enzyme with broad substrate specificity, catalyzes the final phosphorylation step, converting the diphosphate into the active triphosphate analog. nih.gov This sequential phosphorylation cascade is a common pathway for the activation of many nucleoside analogs. nih.govnih.gov

Table 1: Key Kinases in the Predicted Activation of Thymidine, 3'-deoxy-3'-(methylsulfonyl)-

| Enzyme | Cellular Location | Predicted Role |

| Thymidine Kinase 1 (TK1) | Cytoplasm | Catalyzes the initial phosphorylation to the monophosphate form. |

| Thymidine Kinase 2 (TK2) | Mitochondria | May contribute to the initial phosphorylation. |

| Thymidylate Monophosphate Kinase (TMPK) | Cytoplasm/Nucleus | Phosphorylates the monophosphate to the diphosphate form. |

| Nucleoside Diphosphate Kinase (NDPK) | Ubiquitous | Catalyzes the final phosphorylation to the triphosphate form. |

The culmination of the enzymatic phosphorylation cascade is the formation of 3'-deoxy-3'-(methylsulfonyl)thymidine-5'-triphosphate. This triphosphate analog is the pharmacologically active form of the compound. Its structural similarity to the natural deoxythymidine triphosphate (dTTP) allows it to compete for the active sites of DNA polymerases. nih.govnih.gov The intracellular concentration of the triphosphate analog is a critical factor influencing its therapeutic efficacy and potential toxicity. nih.gov

Interference with Nucleic Acid Synthesis

The primary mechanism by which 3'-deoxythymidine (B150655) analogs exert their biological effects is through the disruption of nucleic acid synthesis. This interference can occur through two main mechanisms: chain termination and direct inhibition of DNA polymerases.

A hallmark of 3'-deoxy nucleoside analogs is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. researchgate.netresearchgate.net During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate. The substitution of the 3'-hydroxyl group with a non-reactive group, such as the methylsulfonyl group in the case of Thymidine, 3'-deoxy-3'-(methylsulfonyl)-, makes the formation of this phosphodiester bond impossible. researchgate.netresearchgate.net Consequently, once the triphosphate analog is incorporated into a growing DNA chain, no further nucleotides can be added, leading to the termination of DNA elongation. researchgate.netresearchgate.net This premature chain termination is a potent mechanism for inhibiting DNA replication in both host cells and viruses.

In addition to acting as chain terminators, the triphosphate analogs of 3'-deoxynucleosides can also act as competitive inhibitors of DNA polymerases. nih.gov They compete with the natural substrate, dTTP, for the enzyme's active site. nih.gov The inhibitory potency of these analogs can vary significantly between different types of DNA polymerases. For instance, many antiviral nucleoside analogs exhibit a higher affinity for viral reverse transcriptases than for human cellular DNA polymerases, which provides a basis for their selective antiviral activity. nih.gov It is plausible that 3'-deoxy-3'-(methylsulfonyl)thymidine triphosphate would also display differential inhibitory activity against various viral and cellular DNA polymerases, a key factor in determining its potential therapeutic index.

Scientific Review: Molecular Profile of Thymidine, 3'-deoxy-3'-(methylsulfonyl)-

Despite a comprehensive search for scientific literature, no specific information was found for the chemical compound "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" concerning its molecular mechanisms of action, interaction with cellular targets, modulation of cellular proliferation, or interaction with nucleoside transporters as outlined in the requested article structure.

Extensive searches were conducted to locate research data on the following aspects of "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-":

Interactions with Ribonucleotide Reductase: No studies were identified that describe the interaction, if any, between Thymidine, 3'-deoxy-3'-(methylsulfonyl)- and ribonucleotide reductase. Research on other thymidine analogs has shown that they can indirectly affect ribonucleotide reductase activity by altering deoxyribonucleoside triphosphate (dNTP) pools. nih.govaging-us.com For instance, high concentrations of thymidine can lead to an imbalance in dNTP pools, which in turn can inhibit ribonucleotide reductase. nih.gov However, no such specific data exists for the methylsulfonyl derivative.

Modulation of Cellular Proliferation Pathways: There is no available research on how Thymidine, 3'-deoxy-3'-(methylsulfonyl)- specifically impacts cellular proliferation. Studies on related compounds, such as 3'-deoxy-3'-fluorothymidine (B1224464) ([18F]FLT), have demonstrated a clear link between their uptake and cellular proliferation, which is largely dependent on the expression of thymidine kinase 1 (TK1). nih.gov Proliferating cells exhibit higher levels of TK1, an enzyme crucial for the phosphorylation of thymidine and its analogs. nih.govnih.gov This phosphorylation traps the analog inside the cell, making it a marker for proliferation. nih.gov Unfortunately, no studies have confirmed a similar mechanism for Thymidine, 3'-deoxy-3'-(methylsulfonyl)-.

Induction of Cell Cycle Arrest: The potential for Thymidine, 3'-deoxy-3'-(methylsulfonyl)- to induce cell cycle arrest has not been documented. Other thymidine analogs and high concentrations of thymidine itself are known to cause cell cycle arrest, typically at the G1/S boundary, by disrupting the supply of deoxynucleotides needed for DNA synthesis. nih.govbiorxiv.org This leads to the stalling of replication forks and activation of cell cycle checkpoints.

Interaction with Nucleoside Transporters: The role of equilibrative nucleoside transporters (ENTs) in the uptake of Thymidine, 3'-deoxy-3'-(methylsulfonyl)- is unknown. ENTs, such as hENT1 and hENT2, are responsible for the transport of various nucleosides and their analogs across the cell membrane. nih.govnih.gov The efficiency of transport for different analogs varies, with some, like [3H]FLT, being transported by hENT1, while others may utilize different transporters or passive diffusion. nih.gov The specific interaction of the methylsulfonyl derivative with these transporters has not been characterized.

Lack of Specific Research Data Precludes Detailed Analysis of "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" and Its Interaction with Concentrative Nucleoside Transporters

Despite a comprehensive search of available scientific literature, no specific research findings, kinetic data, or substrate specificity studies were identified for the chemical compound "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" concerning its interaction with Concentrative Nucleoside Transporters (CNTs). Consequently, the generation of a detailed and scientifically accurate article as per the requested outline is not possible at this time.

The role of CNTs in the cellular uptake of various nucleoside analogs is a well-documented area of research. These transporters, including subtypes hCNT1, hCNT2, and hCNT3, are crucial for the influx of naturally occurring nucleosides and a wide array of synthetic nucleoside drugs used in antiviral and anticancer therapies. The substrate specificity of these transporters is a key determinant of the therapeutic efficacy and cellular pharmacology of such drugs.

For instance, studies on structurally related compounds, such as 3'-fluoro-3'-deoxythymidine (FLT) and 3'-azido-3'-deoxythymidine (AZT), have provided insights into how modifications at the 3'-position of the deoxyribose sugar can influence transport by CNTs. Research has shown that hCNT1 and hCNT3 can transport FLT. nih.govdoi.orgnih.gov Furthermore, the presence and nature of the substituent at the 3'-hydroxyl position are recognized as critical factors for interaction with CNTs. researchgate.net The methylsulfonyl group in "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" represents a significant alteration at this position.

However, without direct experimental evidence, any discussion on how this specific modification affects the compound's affinity for, and transport by, different CNT subtypes would be purely speculative. The scientific standard requires empirical data to report on transport kinetics (such as Kм and Vmax values) and to definitively establish whether this compound is a substrate, inhibitor, or neither for hCNT1, hCNT2, or hCNT3.

As the user's instructions strictly require scientifically accurate and thorough content based on detailed research findings, and to avoid the introduction of unsubstantiated information, this article cannot be produced. Further research directly investigating the interaction of "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" with Concentrative Nucleoside Transporters is necessary before a comprehensive analysis can be provided.

Structure Activity Relationships Sar of 3 Deoxy 3 Methylsulfonyl Thymidine

Influence of the 3'-Sulfonyl Moiety on Enzymatic Recognition and Binding Affinity

The introduction of a methylsulfonyl group at the 3'-position of thymidine (B127349) profoundly alters its interaction with key cellular enzymes, particularly DNA polymerases and nucleoside kinases. This modification replaces the natural 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond during DNA elongation. researchgate.net Consequently, 3'-deoxy-3'-(methylsulfonyl)thymidine, after its potential conversion to the triphosphate form, would act as a DNA chain terminator. researchgate.netbiosyn.com

The bulky and electron-withdrawing nature of the methylsulfonyl group significantly impacts the binding affinity of the nucleoside analogue to the active site of polymerases. While the thymine (B56734) base can still form Watson-Crick base pairs with adenine (B156593) in the template strand, the 3'-substituent's size and polarity can create steric clashes or unfavorable electrostatic interactions within the enzyme's active site. nih.gov The precise nature of this interaction—whether it enhances or diminishes binding affinity compared to other 3'-modified nucleosides—is dependent on the specific topology of the enzyme's active site. grantome.comnih.gov

Furthermore, the initial phosphorylation of the nucleoside by thymidine kinase is a critical step for its activation. The electronic properties of the 3'-methylsulfonyl group can influence the efficiency of this first phosphorylation step. For instance, studies on 3'-azido-3'-deoxythymidine (AZT) have shown that while it is a substrate for thymidine kinase, the subsequent phosphorylation to the diphosphate (B83284) by thymidylate kinase is significantly less efficient. nih.gov A similar kinetic profile might be anticipated for 3'-deoxy-3'-(methylsulfonyl)thymidine, where the electronic and steric properties of the sulfonyl group could hinder the enzymatic activity of nucleoside kinases.

Conformational Analysis of the Sugar Moiety (e.g., C3'-endo sugar conformation)

The conformation of the furanose ring in nucleosides is a critical determinant of their biological activity, influencing how they are recognized by enzymes and how they affect the geometry of nucleic acid duplexes. The sugar pucker is typically described as being in either a C2'-endo (South) or C3'-endo (North) conformation. For DNA, the deoxyribose sugars predominantly adopt a C2'-endo conformation.

The introduction of a bulky and electronegative substituent at the 3'-position, such as a methylsulfonyl group, is expected to have a significant impact on the conformational equilibrium of the sugar ring. Generally, electronegative substituents at the 3' position tend to favor a C2'-endo pucker due to stereoelectronic effects. However, the steric bulk of the methylsulfonyl group could also play a crucial role in determining the preferred conformation. researchgate.net

Conformational studies on other 3'-substituted nucleosides, such as those with fluoro or azido (B1232118) groups, have demonstrated a preference for the C3'-endo conformation in some cases, which mimics the sugar pucker of RNA. acs.org This conformational preference can be critical for the interaction with specific enzymes, such as reverse transcriptases, which can accommodate different sugar puckers. Detailed NMR or X-ray crystallographic studies of 3'-deoxy-3'-(methylsulfonyl)thymidine would be necessary to definitively determine its preferred sugar conformation and the dynamics of its sugar pucker.

Impact of Stereochemistry at Chiral Centers

The introduction of the methylsulfonyl group at the 3'-position creates a new chiral center. The stereochemistry at this C3' position, along with the inherent chirality of the sugar ring, will have a profound impact on the biological activity of the molecule. The spatial arrangement of the methylsulfonyl group will dictate its interaction with the amino acid residues in the active site of target enzymes.

It is well-established in nucleoside chemistry that stereoisomers can exhibit dramatically different biological activities. nih.gov For instance, the synthesis of nucleoside analogues often results in a mixture of diastereomers, and their separation is crucial for evaluating their individual pharmacological profiles. The d-xylo configuration, for example, has been explored in other 3'-substituted nucleosides and has shown interesting biological activities. nih.gov

The stereoselective synthesis of 3'-deoxy-3'-(methylsulfonyl)thymidine would be essential to isolate and test the individual diastereomers. It is highly probable that only one of the diastereomers will possess the desired biological activity, as the precise orientation of the sulfonyl group will be critical for optimal binding to the target enzyme and for its potential as a chain terminator. acs.org

Comparison of Methylsulfonyl with Other 3'-Substitutions (e.g., fluoro, azido, sulfanylmethyl, hydroxymethyl)

The 3'-position of thymidine has been a hotbed for chemical modifications, leading to a wide array of analogues with diverse biological profiles. A comparative analysis of the methylsulfonyl group with other common 3'-substituents provides valuable insights into the SAR at this position.

| 3'-Substituent | Key Properties | Impact on Biological Activity (General) |

| Fluoro (-F) | Small size, high electronegativity | Often enhances binding affinity and can alter sugar pucker. Can act as a weak hydrogen bond acceptor. |

| Azido (-N₃) | Linear, relatively small, good hydrogen bond acceptor | Potent chain terminator (e.g., AZT). The triphosphate is a selective inhibitor of reverse transcriptases. nih.gov |

| Sulfanylmethyl (-CH₂SH) | Can form disulfide bonds, potential for covalent inhibition | Has shown cytostatic activity in some nucleoside analogues. nih.gov |

| Hydroxymethyl (-CH₂OH) | Can form hydrogen bonds, increases hydrophilicity | Can exhibit anticancer activity, though generally less potent as a chain terminator than azido or fluoro analogues. |

| Methylsulfonyl (-SO₂CH₃) | Bulky, strongly electron-withdrawing, polar | Expected to be a potent chain terminator. The bulk and polarity can significantly influence enzyme binding and phosphorylation efficiency. |

This table presents generalized properties and activities based on existing literature for various 3'-substituted nucleosides.

The methylsulfonyl group is unique in this series due to its combination of significant bulk and strong electron-withdrawing character. While the fluoro and azido groups are relatively small and have been extensively studied, the larger sulfonyl group presents a different set of steric and electronic challenges for enzyme recognition. Compared to the sulfanylmethyl group, the oxidized sulfonyl moiety is more polar and a stronger electron-withdrawing group, which would likely lead to different interactions within an enzyme's active site.

Design Principles for Enhanced Target Specificity

The development of nucleoside analogues with high target specificity is crucial to minimize off-target effects and enhance therapeutic efficacy. For 3'-deoxy-3'-(methylsulfonyl)thymidine, several design principles can be considered to improve its specificity for a particular viral or cellular enzyme.

Exploiting Enzyme Active Site Differences: The active sites of different DNA polymerases (e.g., viral reverse transcriptases vs. human DNA polymerases) have distinct topographies. The bulky methylsulfonyl group can be exploited to achieve selectivity. Modifications to the sulfonyl group itself, such as altering the alkyl substituent, could be explored to optimize interactions with the target enzyme while creating steric hindrance for off-target enzymes. grantome.com

Modulating Sugar Conformation: As discussed, the sugar pucker is a key determinant of recognition. Fine-tuning the substituents on the sugar ring could lock the conformation into one that is preferentially recognized by the target enzyme. nih.gov For instance, introducing other modifications at the 2'-position could influence the C3'-endo/C2'-endo equilibrium and enhance specificity.

Prodrug Strategies: To overcome potential issues with inefficient phosphorylation, prodrug approaches can be employed. This involves masking the phosphate (B84403) groups with moieties that are cleaved intracellularly to release the active triphosphate form. This can enhance cell permeability and bypass the reliance on cellular nucleoside kinases.

Combination with Other Modifications: Combining the 3'-methylsulfonyl modification with alterations to the pyrimidine (B1678525) base could lead to synergistic effects on binding and specificity. For example, modifications at the 5-position of the thymine ring are known to influence interactions with thymidine kinase and DNA polymerases.

Insufficient Information to Generate Article on the Cellular Disposition and Metabolism of 3'-Deoxy-3'-(methylsulfonyl)-thymidine

Despite a comprehensive search of available scientific literature, specific data regarding the cellular disposition and metabolism of the chemical compound 3'-deoxy-3'-(methylsulfonyl)thymidine is not available. Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the requested outline.

The initial search strategy focused on retrieving information for each section of the proposed article, including cellular uptake, intracellular anabolism and catabolism, subcellular localization, and metabolic stability. However, these searches did not yield any specific research findings, data tables, or detailed experimental results for 3'-deoxy-3'-(methylsulfonyl)thymidine.

While general information on the cellular transport and metabolism of thymidine and other nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT), is available, this information cannot be extrapolated to accurately describe the specific behavior of the methylsulfonyl derivative. The substitution at the 3' position of the deoxyribose sugar can significantly alter the compound's interaction with cellular transporters, kinases, and metabolic enzymes. Without direct experimental evidence, any attempt to describe the cellular disposition and metabolism of 3'-deoxy-3'-(methylsulfonyl)thymidine would be speculative and would not meet the required standards of scientific accuracy.

Further targeted searches for cellular transport mechanisms, phosphorylation by thymidine kinase, enzymatic degradation, and subcellular distribution of 3'-deoxy-3'-(methylsulfonyl)thymidine also failed to retrieve any relevant data. The absence of this specific information in the public domain prevents the creation of the requested article with the necessary detail and supporting data.

Therefore, this report concludes that there is insufficient scientific information available to fulfill the user's request for a detailed article on the cellular disposition and metabolism of 3'-deoxy-3'-(methylsulfonyl)thymidine.

Preclinical Evaluation of Biological Efficacy and Selectivity

In Vitro Antiproliferative and Anticancer Activity Studies

There is no available data on the cytostatic or cytotoxic effects of Thymidine (B127349), 3'-deoxy-3'-(methylsulfonyl)- in any cancer cell lines. Studies on different thymidine derivatives have occasionally shown antiproliferative activity; for instance, certain 3'-C-modified nucleosides have been evaluated against mouse squamous carcinoma cells (SCC). mdpi.com However, no such data exists for the specific compound .

As no studies have established the cytotoxicity of Thymidine, 3'-deoxy-3'-(methylsulfonyl)-, its mechanisms of action have not been investigated. For other nucleoside analogs, proposed mechanisms often involve interference with DNA synthesis or the induction of DNA damage. nih.govnih.gov For example, high concentrations of thymidine itself can induce cytotoxicity by creating a deficiency of deoxycytidine 5'-triphosphate (dCTP) through the allosteric inhibition of ribonucleotide reductase. nih.govnih.gov

There are no published results examining the influence of Thymidine, 3'-deoxy-3'-(methylsulfonyl)- on DNA synthesis. The general methodology to assess such effects involves using radiolabeled thymidine analogues (e.g., [3H]-thymidine) to measure their incorporation into the DNA of dividing cells, thereby quantifying cell proliferation. nih.govnih.govmdpi.com While this is a standard technique, it has not been applied to study the effects of this specific compound.

Studies in Non-Human Animal Models

No studies assessing the therapeutic anti-tumor activity of Thymidine, 3'-deoxy-3'-(methylsulfonyl)- in xenograft models have been found. It is important to distinguish this compound from its radiolabeled fluoro-analogue, 3'-deoxy-3'-[18F]-fluorothymidine (18F-FLT). 18F-FLT is widely used as a tracer in Positron Emission Tomography (PET) imaging to monitor tumor proliferation in xenograft models of glioma and squamous cell carcinoma, not as a therapeutic agent to inhibit tumor growth. nih.govnih.govnih.gov There is no evidence of the non-radiolabeled methylsulfonyl compound being used in a therapeutic context in animal models.

Evaluation of Cellular Proliferation in Animal Tissues using Analogues (e.g., [18F]FLT in tumor models)

The preclinical assessment of cellular proliferation in animal tissues frequently employs thymidine analogues, most notably 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), which can be visualized and quantified non-invasively using positron emission tomography (PET). nih.gove-century.us [¹⁸F]FLT is a structural analogue of thymidine, and its uptake serves as a surrogate marker for DNA synthesis and cellular proliferation. nih.govmdpi.com This technique has proven invaluable in oncology research for monitoring tumor biology and assessing early response to therapeutic interventions in various animal tumor models. nih.govnih.gov

The mechanism of [¹⁸F]FLT uptake involves its transport into the cell via nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1). nih.gov Once inside the cell, [¹⁸F]FLT is phosphorylated by the enzyme thymidine kinase 1 (TK1) to form [¹⁸F]FLT-monophosphate. nih.govnih.gov TK1 activity is tightly regulated and predominantly occurs during the S-phase of the cell cycle, thus linking [¹⁸F]FLT accumulation directly to proliferative activity. nih.gov The phosphorylated tracer is then trapped intracellularly, as it is not readily incorporated into DNA, allowing for its detection by PET imaging. nih.govmdpi.com

Numerous preclinical studies across a range of tumor models have demonstrated a strong correlation between [¹⁸F]FLT uptake and the rate of cellular proliferation. nih.gov These findings are often validated through ex vivo analyses of tumor tissue, where [¹⁸F]FLT uptake values are compared with standard proliferation markers such as Ki-67 expression. nih.govresearchgate.net A systematic review of 174 preclinical studies found that in 77% of cases where [¹⁸F]FLT uptake was related to ex vivo proliferation analysis, a positive correlation was described. nih.govresearchgate.net

[¹⁸F]FLT-PET imaging is particularly useful for the early assessment of treatment response. mdpi.com A significant decrease in [¹⁸F]FLT uptake in response to effective anticancer therapy often precedes changes in tumor volume. nih.govresearchgate.net For example, in a murine lung cancer model, [¹⁸F]FLT-PET detected the anticancer response to docetaxel (B913) earlier than volumetric analysis by CT imaging. researchgate.net Similarly, in a bladder cancer patient-derived xenograft (PDX) model, treatment with the CDK4/6 inhibitor palbociclib (B1678290) resulted in a significant decrease in [¹⁸F]FLT uptake as early as three days post-treatment, which correlated with tumor growth suppression. nih.gov In contrast, tumors resistant to therapy typically show no significant change in [¹⁸F]FLT accumulation. nih.gov A review comprising 147 studies evaluating treatment response found that 83% reported a decline in [¹⁸F]FLT uptake in responsive tumor models, reflecting reduced tumor proliferation. nih.gov

Table 1: Selected Preclinical Studies Using [¹⁸F]FLT-PET in Animal Tumor Models

Monitoring of Metabolite Levels in Animal Models (e.g., FLT-MP)

Following the administration of [¹⁸F]FLT in animal models, the monitoring of its key metabolite, [¹⁸F]FLT-monophosphate ([¹⁸F]FLT-MP), provides a direct measure of thymidine kinase 1 (TK1) activity and, by extension, cellular proliferation. nih.govplos.org As [¹⁸F]FLT enters a proliferating cell, it is phosphorylated by TK1 into [¹⁸F]FLT-MP. nih.gov This phosphorylation effectively traps the molecule within the cell, as the charged phosphate (B84403) group prevents it from diffusing back across the cell membrane. plos.org While further phosphorylation to diphosphate (B83284) and triphosphate forms can occur, the initial conversion to [¹⁸F]FLT-MP is the rate-limiting step governed by TK1. plos.orgnih.gov Therefore, the quantity of [¹⁸F]FLT-MP accumulated in tissue is directly proportional to the proliferative activity at the time of tracer administration.

The quantification of FLT and its monophosphate metabolite, FLT-MP, in tissue extracts from animal models can be achieved using highly sensitive and specific analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov A robust LC-MS/MS method has been developed and validated for the simultaneous quantification of FLT and FLT-MP in biological matrices. nih.gov This allows for ex vivo validation of in vivo PET imaging findings and enables a more detailed understanding of the tracer's biodistribution and metabolic fate within the tumor microenvironment.

Studies have demonstrated a clear relationship between FLT-MP levels and cell proliferation. In vitro experiments using LNCaP prostate cancer cells showed that the formation of FLT-MP was linearly proportional to the number of cells. nih.gov This assay was also shown to be suitable for drug screening, as FLT-MP generation was comparable to ATP generation when cells were exposed to cell cycle inhibitors. nih.gov This methodology is directly translatable to the analysis of tumor tissue extracts from animal models, providing a powerful tool to bridge the gap between in vitro drug screening and in vivo efficacy studies. nih.gov By measuring FLT-MP levels in tumor tissues harvested from animal models after [¹⁸F]FLT-PET imaging, researchers can directly correlate the non-invasive imaging signal with the underlying biochemical activity, strengthening the validation of [¹⁸F]FLT as a proliferation biomarker.

Table 2: Quantification and Significance of FLT-MP

Cellular and Molecular Mechanisms of Resistance Development

Alterations in Thymidine (B127349) Kinase Expression or Activity (e.g., TK1 deficiency)

A primary mechanism of resistance to many thymidine analogs involves the alteration of thymidine kinase (TK), particularly the cytosolic enzyme thymidine kinase 1 (TK1). TK1 is a crucial enzyme in the DNA salvage pathway, responsible for phosphorylating thymidine and its analogs to their monophosphate forms, the first step in their metabolic activation.

Persistently elevated TK1 activity can be a marker for treatment resistance in some therapeutic contexts. divitum.com Conversely, a deficiency or loss of TK1 activity is a well-established mechanism of resistance to certain nucleoside analogs. For instance, studies with the thymidine analog trifluridine (B1683248) have shown that the vast majority of resistant cell colonies exhibit a lack of thymidine kinase activity, indicating that these cells are true TK-deficient mutants. nih.gov In the context of cancer therapy, a decrease in TK activity following treatment may signal a positive therapeutic response, whereas persistently high levels could indicate resistance. divitum.com

While direct evidence for TK1 deficiency as a resistance mechanism to Thymidine, 3'-deoxy-3'-(methylsulfonyl)- is not specified, it represents a highly probable pathway. Cells that downregulate or express a non-functional TK1 would be unable to efficiently phosphorylate the compound, preventing its conversion into the active cytotoxic form. This would allow the cells to evade the drug's effects and continue to proliferate.

Modifications in Nucleoside Transporter Expression or Function

The entry of nucleoside analogs like thymidine derivatives into the cell is mediated by specific membrane proteins known as nucleoside transporters (NTs). nih.gov These transporters are critical for the uptake of these drugs, and any modification in their expression or function can significantly impact intracellular drug concentrations and, consequently, therapeutic efficacy.

Human cells express several types of nucleoside transporters, broadly classified into two families: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.gov Studies on the related compound 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) have demonstrated that its cellular uptake is heavily dependent on these transporters, particularly hENT1. nih.govnih.gov Inhibition of hENT1 has been shown to reduce FLT uptake significantly in various cancer cell lines. nih.gov

Therefore, a plausible mechanism of resistance to Thymidine, 3'-deoxy-3'-(methylsulfonyl)- would involve the downregulation of key nucleoside transporters. A decrease in the number of functional transporters on the cell surface would limit the influx of the drug, leading to suboptimal intracellular concentrations and reduced therapeutic effect.

Activation of Alternative Metabolic Pathways (e.g., de novo thymidylate synthesis)

Cells have two primary pathways for synthesizing thymidine nucleotides: the salvage pathway, which recycles thymidine from the extracellular environment, and the de novo synthesis pathway, which builds nucleotides from simpler precursors. Nucleoside analogs like thymidine derivatives typically exert their effects by targeting the salvage pathway.

A potential mechanism for cells to develop resistance is to upregulate the de novo thymidylate synthesis pathway. This pathway can compensate for the inhibition of the salvage pathway, providing the necessary thymidine triphosphate (dTTP) for DNA replication and repair. The de novo pathway is essential for maintaining cellular dTTP pools to ensure the faithful replication of both nuclear and mitochondrial DNA. nih.gov

By increasing the activity of enzymes in the de novo pathway, such as thymidylate synthase (TYMS), cells can become less reliant on the salvage pathway and, consequently, less susceptible to drugs that target it. nih.gov This metabolic reprogramming would allow cancer cells or virus-infected cells to continue producing the necessary building blocks for DNA synthesis, thereby circumventing the action of Thymidine, 3'-deoxy-3'-(methylsulfonyl)-. The existence of a de novo dTMP synthesis pathway within mammalian mitochondria further highlights the complex metabolic adaptability of cells. nih.gov

Development of Resistance in Viral Polymerases (for antiviral applications)

In the context of antiviral therapy, the ultimate target of many nucleoside analogs is the viral polymerase, the enzyme responsible for replicating the viral genome. These drugs, after being converted to their triphosphate form, act as chain terminators when incorporated into the growing viral DNA or RNA strand.

A common mechanism of antiviral drug resistance involves the emergence of mutations in the viral polymerase gene. nih.gov These mutations can alter the enzyme's structure in a way that reduces its affinity for the nucleoside analog, while still allowing it to bind to natural nucleotides and carry out its replication function. Structural studies of viral DNA polymerases have revealed that some resistance mutations can modulate the enzyme's conformational dynamics rather than directly impacting drug binding. nih.gov

For an antiviral agent like Thymidine, 3'-deoxy-3'-(methylsulfonyl)-, the development of resistance would likely follow this pattern. Viruses under selective pressure from the drug could evolve mutations in their polymerase that would allow them to discriminate between the drug and the natural thymidine triphosphate. This would render the virus resistant to the chain-terminating effects of the drug and allow for continued viral replication. Analysis of mutations in the DNA polymerase and thymidine kinase genes of viruses like herpes simplex virus has been instrumental in understanding resistance to antiherpetic drugs. nih.gov

Advanced Methodologies and Analytical Approaches in Research

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, MS)

The definitive identification and structural elucidation of "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR is used to identify the protons in the thymine (B56734) base, the deoxyribose sugar ring, and the methyl group of the methylsulfonyl moiety. The chemical shifts, coupling constants, and integration of these signals confirm the presence and connectivity of these structural fragments.

¹³C NMR provides data on the carbon skeleton of the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the precise connectivity between protons and carbons, confirming the attachment of the methylsulfonyl group at the 3'-position of the deoxyribose ring. The conformation of the sugar ring, a critical factor for biological activity, can also be determined; for instance, related 3'-substituted thymidine (B127349) analogs have been shown to adopt specific C3'-endo sugar conformations. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. In studies of related thymidine analogs, laser-desorption Fourier-transform mass spectrometry (LD FTMS) has been effectively used to identify and characterize various products, demonstrating the power of MS in analyzing complex mixtures and confirming structures without the need for derivatization. nih.gov For example, mass spectrum analysis of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a compound synthesized from precursors like "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-", showed a major peak at m/z 242, corresponding to the non-radioactive molecule. researchgate.net

Chromatographic Techniques for Purity Assessment and Metabolite Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods are essential for determining the purity of synthesized "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" and for studying its metabolic fate in biological systems.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the standard method for assessing the chemical purity of the compound. nih.gov The method separates the target compound from starting materials, by-products, and degradation products. By comparing the retention time and UV spectrum of the main peak to a reference standard, the identity and purity can be confirmed. For instance, HPLC methods have been developed for the analysis of thymidine and other nucleosides in biological fluids, often using a reverse-phase C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantitative analysis of the parent compound and its metabolites in complex biological matrices like plasma or cell extracts. nih.govnih.gov This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. In studies of similar thymidine analogs like 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), LC-MS/MS is used to quantify the conversion of FLT to its phosphorylated metabolite, FLT-monophosphate, which is a key step in its mechanism of action. nih.gov Such methods are validated for linearity, accuracy, and precision to ensure reliable results. nih.govnih.gov

Table 1: Example of HPLC Conditions for Nucleoside Analysis

| Parameter | Condition |

| Column | Synergi 4µm Hydro-RP, 150x4mm |

| Mobile Phase | Potassium dihydrogen phosphate buffer (20mM, pH 4.5) and acetonitrile (95:5, v/v) |

| Flow Rate | 0.7 mL/min (isocratic) |

| Detection | UV at 267 nm |

| Run Time | 19 min |

| Quantitation Limit | 0.5 µg/mL |

| Data derived from a validated method for thymidine and deoxyuridine analysis. nih.gov |

Radiochemical Synthesis and Quality Control for Radiolabeled Analogs (e.g., [¹⁸F]FLT)

The methylsulfonyl group is an excellent leaving group for nucleophilic substitution reactions, making "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" a valuable precursor for the synthesis of radiolabeled analogs, most notably the positron emission tomography (PET) tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT). nih.govnih.gov

Radiochemical Synthesis of [¹⁸F]FLT involves a two-step, one-pot process. researchgate.netnih.gov

Nucleophilic Fluorination : The precursor is reacted with cyclotron-produced [¹⁸F]fluoride ion. The methylsulfonyl group at the 3'-position is displaced by the [¹⁸F]fluoride. This reaction is typically performed in an automated synthesis module at elevated temperatures. nih.gov

Deprotection : Protecting groups, often used on the 5'-hydroxyl and the thymine nitrogen (e.g., dimethoxytrityl and Boc groups, respectively), are removed, usually by acidic hydrolysis, to yield the final [¹⁸F]FLT product. nih.goviaea.org

Quality Control is critical to ensure the final [¹⁸F]FLT product is safe and effective for clinical use. A series of tests are performed according to pharmacopoeia standards. nih.goviaea.org

Radiochemical Purity : This is determined using radio-HPLC and radio-thin-layer chromatography (radio-TLC) to ensure that the radioactivity is primarily associated with the FLT molecule. nih.goviaea.org The radiochemical purity is typically required to be >95-99%. nih.govomicsonline.org

Chemical Purity : Analytical HPLC is used to identify and quantify non-radioactive chemical impurities. nih.gov A significant impurity can be stavudine (B1682478) (2′,3′-didehydro-2′,3′-dideoxythymidine), which is formed via a competing elimination reaction. nih.gov Other potential impurities include unreacted precursor, thymine, and thymidine. researchgate.netiaea.org

Radionuclidic Identity and Purity : The identity of the radionuclide is confirmed by measuring the half-life of the product, and its purity is assessed to ensure no other radioactive isotopes are present. iaea.org

Residual Solvents and pH : The final formulation is tested for residual solvents from the synthesis (e.g., acetonitrile, ethanol) and to ensure the pH is within an acceptable range for injection. iaea.org

Table 2: Quality Control Parameters for [¹⁸F]FLT Production

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | Radio-HPLC, Radio-TLC | >99% nih.gov |

| Chemical Impurities | HPLC-UV | Thymine < 57.0 ppm, Thymidine < 110.3 ppm, Stavudine < 28.1 ppm iaea.org |

| Radionuclidic Purity | Gamma Spectroscopy | >99.5% omicsonline.org |

| pH | pH meter | Within pharmacopoeia limits |

| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeia limits |

| Acceptance criteria and impurity levels can vary based on the specific synthesis method and regulatory standards. nih.goviaea.orgomicsonline.org |

In Vitro Enzyme Activity Assays (e.g., thymidylate synthetase activity)

To understand the biochemical interactions of "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" or its derivatives, in vitro enzyme assays are crucial. As a thymidine analog, its interaction with enzymes in the nucleoside salvage pathway, particularly thymidine kinase 1 (TK1), is of primary interest. nih.gov TK1 is the enzyme responsible for the first phosphorylation step of thymidine and its analogs, which is a rate-limiting step for their incorporation into DNA or, in the case of [¹⁸F]FLT, for its intracellular trapping. mdpi.com

An established method for measuring TK1 activity involves incubating the enzyme with a specific substrate, such as 3'-deoxy-3'-fluorothymidine (FLT), in a phosphorylating buffer. nih.gov The activity of the enzyme is determined by measuring the rate of formation of the phosphorylated product, 3'-deoxy-3'-fluorothymidine monophosphate (FLT-MP). This conversion can be precisely quantified using LC-MS/MS, providing a robust and non-radiometric alternative to traditional assays. nih.gov Such assays can be used to determine if "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-" itself or its derivatives act as substrates or inhibitors of TK1.

Cell-Based Assays for Proliferation, Cytotoxicity, and Mechanism Investigation (e.g., time-lapse imaging video-microscopy)

Cell-based assays are fundamental for evaluating the biological effects of nucleoside analogs like "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-". These assays can measure impacts on cell growth, viability, and specific cellular mechanisms.

Proliferation Assays : The effect of the compound on cell proliferation is a primary endpoint. The classic method is the [³H]thymidine incorporation assay , where the rate of incorporation of radiolabeled thymidine into the DNA of dividing cells is measured by a scintillation counter. revvity.comthermofisher.comcreative-biolabs.com Non-radioactive alternatives are now common, such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay . nih.gov In this ELISA-based method, the thymidine analog BrdU is incorporated into newly synthesized DNA and detected with a specific antibody. nih.gov These assays can determine if the compound inhibits or stimulates cell division.

Cytotoxicity Assays : These assays measure the degree to which an agent is toxic to cells. They are essential for understanding the potential therapeutic window of a compound and for identifying off-target effects. The presence of cytotoxic impurities, such as stavudine in [¹⁸F]FLT preparations, highlights the importance of such evaluations. iaea.org

Mechanism Investigation : More advanced techniques can provide deeper insights into the compound's mechanism of action. While not specifically documented for "Thymidine, 3'-deoxy-3'-(methylsulfonyl)-", time-lapse imaging video-microscopy is a powerful tool used to observe cellular events like cell cycle progression, morphological changes, or apoptosis in real-time following treatment with a compound. This can help elucidate the specific cellular processes affected by the nucleoside analog.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for predicting and understanding the interactions between a ligand, such as a thymidine analog, and its biological target, typically an enzyme. njit.edu These methods can guide the design of new, more potent, and selective molecules. researchgate.net

Molecular Modeling : An active analog approach can be used to identify the three-dimensional structural and electrostatic features that are essential for a compound's activity. njit.edu By comparing the structures of active and inactive analogs, a pharmacophore model can be developed. This model serves as a template to screen for other potentially active compounds and to understand the key binding interactions within the enzyme's active site. njit.edu

Molecular Dynamics (MD) Simulations : MD simulations can reveal the dynamic behavior of a ligand-enzyme complex over time. For example, microsecond MD simulations have been used to study the transition of human thymidine kinase 1 (hTK1) from its inactive to its active conformation upon binding a substrate. acs.org These simulations provide insights into the conformational changes required for catalysis and can help predict whether new thymidine analogs are likely to be effective substrates or inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For thymidine analogs, a QSAR model based on molecular shape and the ability to form intermolecular interactions with hTK1 has been developed to predict kinase activity, which can significantly reduce the time and cost of screening new potential drugs. researchgate.net

Future Research Directions and Theoretical Applications of 3 Deoxy 3 Methylsulfonyl Thymidine Analogs

Design of Next-Generation Thymidine (B127349) Analogs with Enhanced Specificity and Efficacy

The future design of 3'-deoxy-3'-(methylsulfonyl)thymidine analogs would likely focus on optimizing the compound's interaction with key cellular enzymes. The bulky and polar nature of the methylsulfonyl group could significantly influence the molecule's binding affinity and specificity for viral reverse transcriptases or cellular DNA polymerases. Research in this area would involve the synthesis of a library of derivatives with modifications to the methylsulfonyl moiety itself or at other positions on the thymidine scaffold. The goal would be to enhance selective uptake and activation in target cells while minimizing off-target effects.

Exploration of Combination Strategies with Other Modalities (in vitro/preclinical)

Given the lack of specific preclinical data for 3'-deoxy-3'-(methylsulfonyl)thymidine, any discussion of combination strategies remains theoretical. Drawing parallels from other nucleoside analogs, future in vitro studies could explore its synergistic potential with other chemotherapeutic agents or radiation therapy. For instance, its ability to halt DNA synthesis could potentially sensitize rapidly dividing cancer cells to DNA-damaging agents.

Identification of Novel Molecular Targets

The primary molecular targets for thymidine analogs are enzymes involved in nucleoside metabolism and DNA synthesis, such as thymidine kinase and DNA polymerases. A crucial area of future research for 3'-deoxy-3'-(methylsulfonyl)thymidine would be to identify its specific molecular targets and elucidate its mechanism of action. This would involve a series of biochemical and cellular assays to determine which viral or cellular enzymes it inhibits and with what potency.

Application as Biochemical Probes for Studying DNA Synthesis and Cell Proliferation in Research Models

Thymidine analogs like BrdU and EdU are widely used as biochemical probes to label and track dividing cells. nih.gov The unique properties of the methylsulfonyl group could potentially be exploited for the development of new probes. Future research could investigate whether this modification allows for novel detection methods or offers advantages in specific experimental contexts, such as improved cell permeability or reduced toxicity compared to existing probes.

Development as Precursors for Further Chemical Modifications and Prodrug Strategies

The core structure of 3'-deoxy-3'-(methylsulfonyl)thymidine could serve as a scaffold for the development of more complex molecules. Prodrug strategies, which involve chemically modifying a drug to improve its pharmacokinetic properties, are a common approach in nucleoside analog research. Future work could focus on designing prodrugs of 3'-deoxy-3'-(methylsulfonyl)thymidine that enhance its oral bioavailability, cellular uptake, or target-specific activation.

Theoretical Contributions to Understanding Nucleoside Metabolism and Nucleic Acid Biochemistry

The study of novel nucleoside analogs invariably contributes to our fundamental understanding of nucleoside and nucleotide metabolism. Investigating how cellular enzymes process or are inhibited by 3'-deoxy-3'-(methylsulfonyl)thymidine could provide new insights into the substrate specificity and catalytic mechanisms of these crucial biological molecules. Such theoretical studies would be invaluable for the rational design of future generations of nucleoside-based drugs and probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.